Puromycin
Overview
Description
Puromycin is a naturally occurring aminonucleoside antibiotic that inhibits protein synthesis . It is derived from the Streptomyces alboniger bacterium . It is most commonly known as a selection marker for cell lines genetically engineered to express a resistance transgene .
Synthesis Analysis
Puromycin is produced by Streptomyces alboniger, a gram-positive actinomycete, through a series of enzymatic reactions starting from adenosine triphosphate (ATP) .
Molecular Structure Analysis
Structurally, puromycin resembles the 3’ end of aminoacylated tRNA (aa-tRNA), with a modified adenosine base covalently linked to a tyrosine amino acid . The major difference lies in the nature of the bond between the amino acid and the ribose—a labile ester in aa-tRNA versus a stable peptide bond in puromycin .
Physical And Chemical Properties Analysis
Puromycin has a molecular formula of C22H29N7O5 and a molar mass of 471.50956 .
Scientific Research Applications
Puromycin as a Tool in Ribosome Function Studies and Biotechnology Puromycin, a naturally occurring aminonucleoside antibiotic, is pivotal in studies involving ribosome function due to its ability to inhibit protein synthesis. It achieves this by incorporating into the C-terminus of elongating nascent chains during translation, causing premature termination. In biotechnology, puromycin is utilized as a selection marker in cell lines genetically engineered for resistance transgene expression. Its unique structure, resembling the 3′ end of aminoacylated tRNAs, allows for various chemical modifications, enhancing its utility in probing protein synthesis across model systems like cultured cells and whole animals. Modified puromycin derivatives, equipped with functionalities like biotin or fluorophores, aid in advanced methodologies such as fluorescence microscopy detection and affinity purification. These tools have significantly advanced the understanding of protein synthesis regulation and its dysregulation in various biological and pathological processes (Aviner, 2020).
Puromycin Analogs in Ribosome Interface Targeting Puromycin analogs, specifically designed to interact with proteins associated with ribosomes, offer a unique approach to studying the mechanism of protein synthesis and monitoring ribosome activity. These analogs, through their efficient interaction with ribosome-associated proteins, facilitate the direct mapping of small molecule-protein interactions in living cells. This capability is instrumental in identifying key proteins involved in translation and RNA processing, thereby opening new avenues for understanding translational control mechanisms (Kandala et al., 2019).
Puromycin in Protein Research Technologies Puromycin's properties are leveraged in novel protein research technologies. It competitively incorporates against aminoacyl tRNA on the ribosome, enabling the linkage of desired molecules to proteins. This property has led to the development of technologies such as screening displays, fluorescence labeling, affinity purification, and protein chips. These advancements have significantly contributed to the fields of proteomics and molecular biology (Tabuchi, 2003).
Photocaged Puromycin in Translation Monitoring The design of photocaged puromycin derivatives, such as NVOC-puromycin, allows for the spatiotemporal monitoring of translation. These compounds, activated by UV illumination, are initially non-toxic and do not affect translation. Upon activation, they exhibit cytotoxic activity and inhibit translation, enabling the detection of newly translated proteins with high spatiotemporal resolution. This technology has significant implications in studying protein synthesis and dynamics in various biological systems (Buhr et al., 2015).
Safety And Hazards
Puromycin is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-58-2 (di-hydrochloride) | |
Record name | Puromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8036788 | |
Record name | Puromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
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Solubility |
Soluble (NTP, 1992), 50mg/ml | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
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Product Name |
Puromycin | |
CAS RN |
58-58-2, 53-79-2 | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Puromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Puromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Puromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PUROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |
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Melting Point |
168°C-182°C | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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